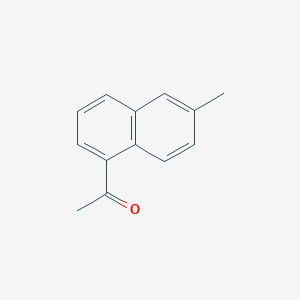

1-(6-Methylnaphthalen-1-yl)ethan-1-one

Description

1-(6-Methylnaphthalen-1-yl)ethan-1-one is an aromatic ketone featuring a methyl group at the 6-position of the naphthalene ring and a ketone moiety at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich naphthalene backbone and reactive carbonyl group.

Properties

CAS No. |

58149-90-9 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(6-methylnaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C13H12O/c1-9-6-7-13-11(8-9)4-3-5-12(13)10(2)14/h3-8H,1-2H3 |

InChI Key |

JWQJVJAAWCEUKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylnaphthalen-1-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses naphthalene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 1-(6-Methylnaphthalen-1-yl)ethan-1-one follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Formation of 1-(6-Methylnaphthalen-1-yl)ethanoic acid.

Reduction: Formation of 1-(6-Methylnaphthalen-1-yl)ethanol.

Substitution: Formation of halogenated derivatives like 1-(6-Bromo-naphthalen-1-yl)ethan-1-one.

Scientific Research Applications

1-(6-Methylnaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylnaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent type and position on the naphthalene ring significantly influence physical and chemical properties. Key comparisons include:

Key Observations :

- Methyl vs.

- Hydroxy Group : The hydroxyl substituent in 1-(6-hydroxy-2-naphthyl)ethan-1-one increases boiling point (370.1°C) due to hydrogen bonding .

- Positional Effects : Substituent position (e.g., 6 vs. 7 on naphthalene) alters steric and electronic interactions, impacting reactivity in subsequent synthetic steps .

Research Findings and Trends

- Crystallography : SHELXL and SHELXS are widely used for structural determination of similar ketones, ensuring accurate characterization .

- Computational Studies: Docking studies (e.g., for GPER-1 ligands) reveal that substituent bulkiness (e.g., methyl vs. methoxy) affects binding affinity, as seen in 1-((3aS,4S,9bR)-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one .

- Green Chemistry : Grinding methods for synthesizing hydrazide derivatives (e.g., from 1-(4-bromophenyl)ethan-1-one) demonstrate the push toward solvent-free protocols .

Biological Activity

1-(6-Methylnaphthalen-1-yl)ethan-1-one, also known as 6-Methylnaphthylacetone, is an organic compound with potential applications in various biological systems. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(6-Methylnaphthalen-1-yl)ethan-1-one

- Molecular Formula : C13H12O

- CAS Number : 58149-25-2

The compound features a naphthalene ring substituted with a methyl group and an acetone moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with naphthalene rings often exhibit antimicrobial activity. Studies have shown that derivatives of naphthalene can inhibit the growth of various bacterial strains, suggesting that 1-(6-Methylnaphthalen-1-yl)ethan-1-one may possess similar properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results highlight the potential use of this compound in developing antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that 1-(6-Methylnaphthalen-1-yl)ethan-1-one can modulate inflammatory pathways. The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a possible therapeutic role in inflammatory diseases.

Mechanism of Action :

The anti-inflammatory effects are hypothesized to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.

Anticancer Activity

Preliminary studies have indicated that 1-(6-Methylnaphthalen-1-yl)ethan-1-one exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Tokyo University evaluated the antimicrobial efficacy of various naphthalene derivatives, including 1-(6-Methylnaphthalen-1-yl)ethan-1-one. The study found significant inhibition against Gram-positive bacteria, supporting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of this compound using a murine model. The results indicated a marked reduction in paw edema and inflammatory markers, suggesting its potential application in treating arthritis and other inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.